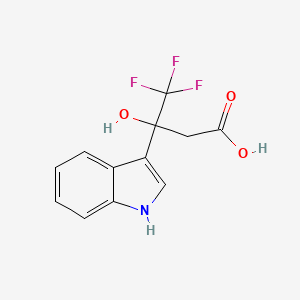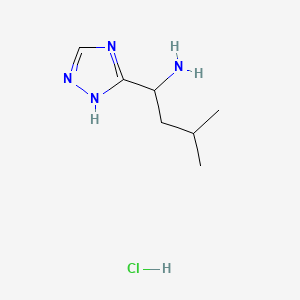
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride typically involves the formation of the triazole ring followed by the introduction of the butan-1-amine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The subsequent alkylation or amination steps introduce the butan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the amine group, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the butan-1-amine moiety are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole ring or the amine group.
科学的研究の応用
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the synthesis of polymers and metal-organic frameworks, which have applications in catalysis and material engineering.
作用機序
The mechanism of action of 3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects in medicinal and agricultural applications.
類似化合物との比較
Similar Compounds
- 1-methyl-1H-1,2,4-triazol-3-amine hydrochloride
- 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
3-methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the butan-1-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and agrochemicals.
特性
分子式 |
C7H15ClN4 |
|---|---|
分子量 |
190.67 g/mol |
IUPAC名 |
3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H14N4.ClH/c1-5(2)3-6(8)7-9-4-10-11-7;/h4-6H,3,8H2,1-2H3,(H,9,10,11);1H |
InChIキー |
QCSDRFXFIDBZTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1=NC=NN1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
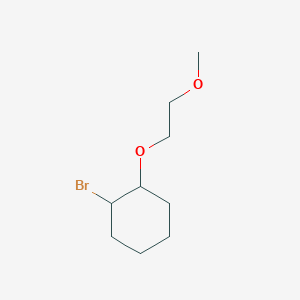

![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)

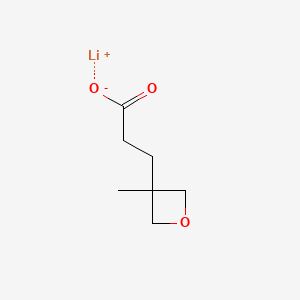
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

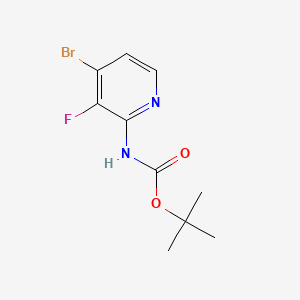

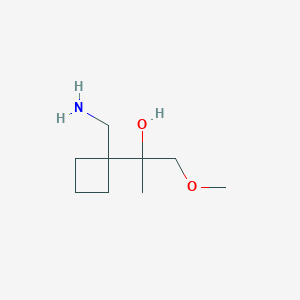
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
